

RPR121056 (CAS Number: 181467-56-1): A Technical Overview

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Compound of Interest

Compound Name: RPR121056

Cat. No.: B193445

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Introduction

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin), is a significant human metabolite of the anticancer drug Irinotecan (CPT-11). Irinotecan is a prodrug that is converted to its active metabolite, SN-38, a potent topoisomerase I inhibitor. **RPR121056** is formed through an alternative metabolic pathway mediated by the cytochrome P450 enzyme CYP3A4. While generally considered an inactive metabolite, its formation is a critical aspect of Irinotecan's pharmacology, influencing the overall disposition and availability of the active SN-38. This technical guide provides a comprehensive overview of the current research on **RPR121056**, including its mechanism of action, metabolism, and relevant experimental data and protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **RPR121056** is provided in the table below.

Property	Value	Reference
CAS Number	181467-56-1	
Molecular Formula	C ₃₃ H ₃₈ N ₄ O ₈	
Molecular Weight	618.68 g/mol	
Synonyms	APC, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptot hecin	

Mechanism of Action and Biological Activity

RPR121056's primary role is as a metabolite in the complex pharmacology of Irinotecan. Unlike SN-38, which is a potent inhibitor of topoisomerase I, **RPR121056** is generally considered to have minor or no direct antitumor activity.

Topoisomerase I Inhibition

Direct quantitative data on the topoisomerase I inhibitory activity of **RPR121056** is limited. However, studies on its parent compound, Irinotecan, and its active metabolite, SN-38, provide a framework for understanding its potential mechanism. Topoisomerase I inhibitors function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA single-strand breaks and ultimately cell death in replicating cells.

Cytotoxicity

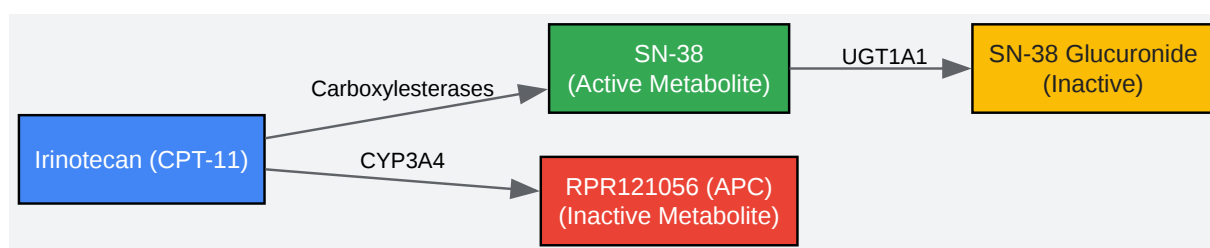
Available data suggests that **RPR121056** itself possesses low cytotoxic activity. In a study using U373 MG human glioblastoma cells, **RPR121056** alone showed no inhibition of cell growth at concentrations up to 1 µM. However, in the presence of rabbit liver carboxylesterase, which can convert **RPR121056** to SN-38, an IC₅₀ of 0.27 ± 0.08 µM was observed. This indicates that **RPR121056** can act as a prodrug for the highly active SN-38 in specific enzymatic environments.

Metabolism and Pharmacokinetics

RPR121056 is a major metabolite of Irinotecan, formed through oxidation of the piperidino-piperidine side chain by CYP3A4. This metabolic pathway competes with the conversion of Irinotecan to the active metabolite SN-38 by carboxylesterases. Therefore, the activity of CYP3A4 can significantly influence the therapeutic efficacy and toxicity of Irinotecan by shunting it towards the formation of the less active **RPR121056**.

Pharmacokinetic studies have primarily focused on **RPR121056** as a metabolite of Irinotecan. In pediatric patients receiving protracted low-dose Irinotecan, the mean relative extent of Irinotecan metabolism to APC (**RPR121056**) after the first dose was 0.29 ± 0.17 .

Irinotecan Metabolism Pathway



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Metabolic pathways of Irinotecan.

Experimental Protocols

Detailed experimental protocols specifically for **RPR121056** are not widely published. However, standard protocols used for evaluating camptothecin analogues can be adapted.

Quantification of RPR121056 in Plasma by HPLC

Objective: To determine the concentration of **RPR121056** in plasma samples.

Methodology: A high-performance liquid chromatography (HPLC) method with fluorometric detection can be utilized.

- Sample Preparation:
 - To 250 μ l of plasma, add 500 μ l of a methanol/1 N hydrochloric acid (98:2, v/v) solution.

- Vortex the mixture for 10 seconds.
- Centrifuge at 10,000 g for 5 minutes at 4°C.
- To 600 µl of the supernatant, add 5 µl of 1 N hydrochloric acid.
- HPLC Conditions:
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.
 - Flow Rate: Approximately 1 ml/min.
 - Detection: Fluorometric detection with excitation and emission wavelengths optimized for **RPR121056** (specific wavelengths would need to be determined empirically, but for related compounds, excitation is often around 370 nm and emission around 530 nm).
 - Quantification: A standard curve is generated using known concentrations of purified **RPR121056**.

Experimental Workflow for **RPR121056** Quantification

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